N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3-propoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3-propoxybenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The 4-methylphenyl group is introduced via a substitution reaction on the thiazole ring.
Amide Formation: The final step involves the formation of the amide bond between the thiazole derivative and 3-propoxybenzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3-propoxybenzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for further investigation in drug development.
Medicine
In medicinal chemistry, this compound is being explored for its potential as an anticancer agent. Its structure allows it to interact with specific molecular targets involved in cancer cell proliferation and survival.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the aromatic substituents allow it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3-methoxybenzamide
- N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3-ethoxybenzamide
- N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3-butoxybenzamide
Uniqueness
Compared to similar compounds, N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3-propoxybenzamide exhibits unique properties due to the presence of the propoxy group. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C21H22N2O2S |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]-3-propoxybenzamide |
InChI |
InChI=1S/C21H22N2O2S/c1-3-11-25-19-6-4-5-17(12-19)20(24)22-13-18-14-26-21(23-18)16-9-7-15(2)8-10-16/h4-10,12,14H,3,11,13H2,1-2H3,(H,22,24) |
InChI Key |
DWZYRLKLGSJVIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.